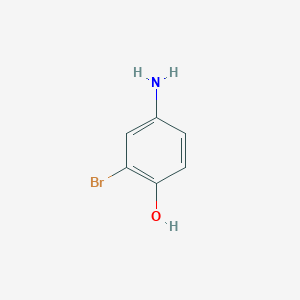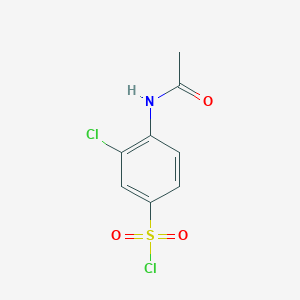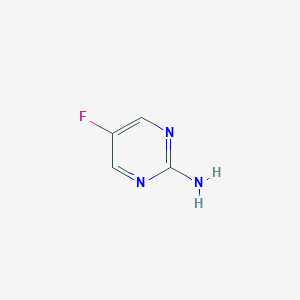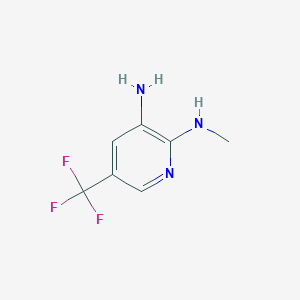
N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine
Übersicht
Beschreibung
“N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine” is a chemical compound with the molecular formula C7H8F3N3 and a molecular weight of 191.16 . It appears as a white to orange to green powder or crystal .
Molecular Structure Analysis
The InChI code for “N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine” is 1S/C7H8F3N3/c1-12-6-5(11)2-4(3-13-6)7(8,9)10/h2-3H,11H2,1H3,(H,12,13) .
Physical And Chemical Properties Analysis
“N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine” is a solid at 20°C . It has a melting point of 106.0 to 110.0°C . It is soluble in methanol .
Wissenschaftliche Forschungsanwendungen
Synthesis and Polymer Chemistry Applications
Fluorinated Polyimides and Polyamides : A significant area of research involves the synthesis of fluorinated polyimides and polyamides using derivatives of N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine. These polymers exhibit outstanding solubility in various organic solvents and demonstrate excellent thermal stability. The incorporation of trifluoromethyl groups contributes to low dielectric constants and moisture absorption, making these materials suitable for electronic applications. The studies by Madhra et al. (2002) on fluorinated polyimides and Shockravi et al. (2009) on polyamide-imides showcase the development of novel materials with high thermal stability and mechanical strength, suitable for advanced technological applications (Madhra, Salunke, Banerjee, & Prabha, 2002) (Shockravi, Abouzari‐Lotf, Javadi, & Atabaki, 2009).
Organic Light Emitting Diodes (OLEDs) and Fluorescent Materials : The research on poly(pyridine-imides) with pendent pyrene groups by Liaw et al. (2007) reveals applications in the development of OLEDs and fluorescent materials. These polymers display strong fluorescence and are highly soluble, indicating their potential in the creation of light-emitting devices (Liaw, Wang, & Chang, 2007).
Ligand Synthesis for Metal Complexes
Metal Coordination Chemistry : The synthesis and characterization of mononuclear Mn(II) complexes using amino-pyridine pentadentate ligands derived from N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine, as reported by Hureau et al. (2008), underscore the compound's role in producing complexes with interesting magnetic properties. These studies contribute to the understanding of metal-ligand interactions and the design of coordination compounds with potential applications in catalysis and materials science (Hureau, Groni, Guillot, Blondin, Duboc, & Anxolabéhère‐Mallart, 2008).
Safety and Hazards
“N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine” is classified as a warning substance. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if skin irritation occurs or eye irritation persists .
Eigenschaften
IUPAC Name |
2-N-methyl-5-(trifluoromethyl)pyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3/c1-12-6-5(11)2-4(3-13-6)7(8,9)10/h2-3H,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRUNZFXEAZVIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=N1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371029 | |
| Record name | N~2~-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine | |
CAS RN |
172648-55-4 | |
| Record name | N~2~-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-2-(methylamino)-5-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

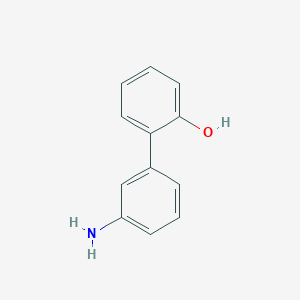
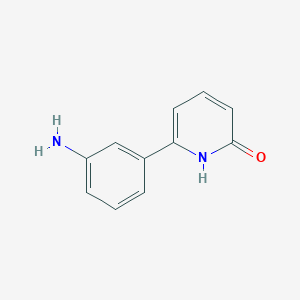
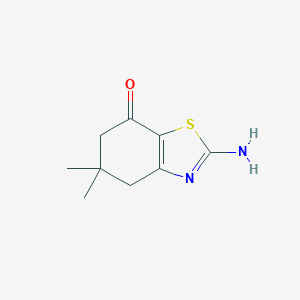
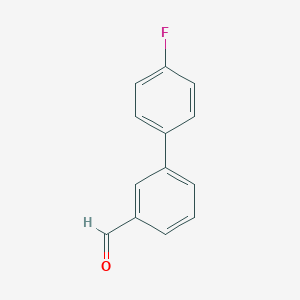
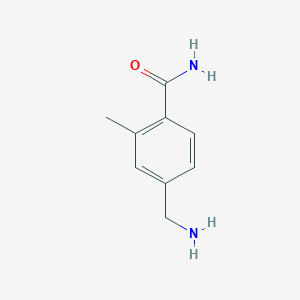

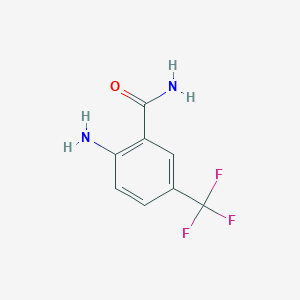
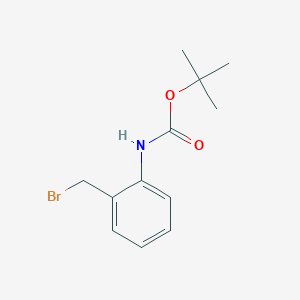
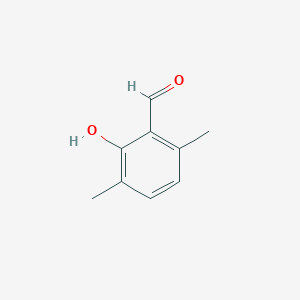
![Benzyl N-[(dimethylcarbamoyl)methyl]carbamate](/img/structure/B112060.png)
